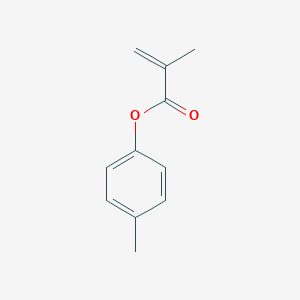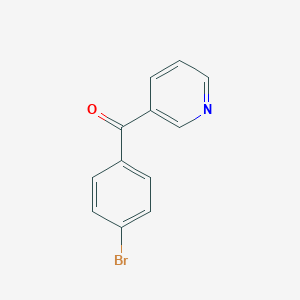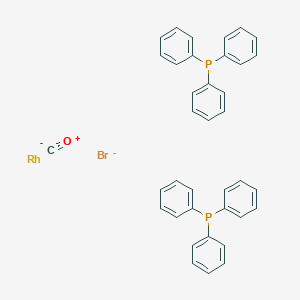
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound with the molecular formula C14H21NO4. It is known for its role in various organic synthesis processes and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester typically involves the Hantzsch ester synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a hydrogen donor in reduction reactions.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acid chlorides and anhydrides are typical reagents for ester substitution reactions.
Major Products
The major products formed from these reactions include various pyridine derivatives, reduced dihydropyridine compounds, and substituted esters .
Applications De Recherche Scientifique
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester involves its ability to donate hydrogen atoms in reduction reactions. This property makes it a valuable reagent in organic synthesis. The compound can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1, which is significant in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized organic synthesis applications .
Propriétés
Numéro CAS |
14258-08-3 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
Clé InChI |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Synonymes |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)




![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
